molecular formula C13H22N2O3 B7589361 N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide

N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide

Cat. No. B7589361
M. Wt: 254.33 g/mol
InChI Key: ZUCGBSOTEYGHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide, also known as JZP-110, is a novel wake-promoting agent that has garnered significant attention in the scientific community due to its potential applications in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. In

Mechanism of Action

N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating wakefulness and arousal. Specifically, N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide inhibits the reuptake of dopamine and norepinephrine by binding to the transporters that normally remove these neurotransmitters from the synaptic cleft. This results in increased levels of dopamine and norepinephrine in the brain, which promotes wakefulness and reduces sleepiness.
Biochemical and Physiological Effects
In addition to its wake-promoting effects, N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide has been shown to have several other biochemical and physiological effects. For example, N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide has been found to increase heart rate and blood pressure, which may limit its use in patients with cardiovascular disease. N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide has also been shown to increase the levels of certain liver enzymes, which may indicate liver toxicity in some individuals.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide is its high potency and selectivity for the dopamine and norepinephrine transporters, which makes it a valuable tool for studying the role of these neurotransmitters in sleep and wakefulness. However, N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide has several limitations for lab experiments. For example, its effects on other neurotransmitter systems such as serotonin and acetylcholine are not well understood, which may complicate interpretation of experimental results. Additionally, N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide has a short half-life and requires frequent dosing, which may be challenging in some experimental paradigms.

Future Directions

There are several promising future directions for research on N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide. One area of focus is the development of more potent and selective wake-promoting agents that target specific neurotransmitter systems. Another area of interest is the use of N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide in combination with other drugs to enhance its wake-promoting effects or mitigate its side effects. Finally, there is a need for further research on the long-term safety and efficacy of N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide in patients with sleep disorders.

Synthesis Methods

The synthesis of N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide involves the condensation of 2,6-dimethylphenol with 1-chloro-3-methylcyclohexane in the presence of potassium carbonate to form 1-(2,6-dimethylphenoxy)-3-methylcyclohexane. This intermediate is then reacted with 2-chloro-5-nitropyridine in the presence of potassium carbonate to yield 1-(2,6-dimethylphenoxy)-3-methylcyclohexyl 5-nitropyridin-2-yl ether. Reduction of the nitro group with palladium on carbon and hydrogen gas produces the corresponding amine, which is then reacted with ethyl chloroformate and sodium hydroxide to form the final product, N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide.

Scientific Research Applications

N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide has been extensively studied for its wake-promoting effects and potential therapeutic applications in the treatment of sleep disorders. In a randomized, double-blind, placebo-controlled study, N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide was found to significantly improve wakefulness and reduce excessive daytime sleepiness in patients with narcolepsy and obstructive sleep apnea. Additionally, N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide has been shown to improve cognitive performance and reduce fatigue in healthy individuals, making it a potential treatment for shift work sleep disorder.

properties

IUPAC Name

N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-9-3-2-6-13(18,7-9)8-14-12(17)10-4-5-11(16)15-10/h9-10,18H,2-8H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCGBSOTEYGHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(CNC(=O)C2CCC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.